molecular formula C19H20N4O4 B12643539 (2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate

(2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate

Katalognummer: B12643539
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: SRKONCAEIALETF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a piperazine ring, and a dioxopyrrolidinyl ester group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Esterification: The final step involves the esterification of the piperazine derivative with 2,5-dioxopyrrolidin-1-yl ester under controlled conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile (MeCN).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Alkylated piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility makes it valuable in the production of polymers, coatings, and other advanced materials.

Wirkmechanismus

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The dioxopyrrolidinyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate: Similar structure but with an acetate group instead of a quinoline moiety.

    Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)): Contains a disulfide linkage, making it useful in bioconjugation.

    2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Features a fumarate group, used in drug delivery systems.

Uniqueness

(2,5-Dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate stands out due to its unique combination of a quinoline moiety, piperazine ring, and dioxopyrrolidinyl ester group. This combination provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C19H20N4O4

Molekulargewicht

368.4 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C19H20N4O4/c1-13-12-16(14-4-2-3-5-15(14)20-13)21-8-10-22(11-9-21)19(26)27-23-17(24)6-7-18(23)25/h2-5,12H,6-11H2,1H3

InChI-Schlüssel

SRKONCAEIALETF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)ON4C(=O)CCC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.